molecular formula C13H11N3O4 B3839490 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

Cat. No.: B3839490
M. Wt: 273.24 g/mol
InChI Key: FUXMMBGEXQTCRJ-RIYZIHGNSA-N
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Description

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide is a chemical compound known for its diverse applications in scientific research and industry. It belongs to the class of nitrofuran derivatives, which are known for their antibacterial properties . This compound is characterized by its unique structure, which includes a nitrofuran ring and a benzamide group.

Preparation Methods

The synthesis of 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide typically involves the condensation of 4-methylbenzohydrazide with 5-nitrofurfural under acidic conditions . The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide involves its interaction with bacterial enzymes. The nitrofuran ring is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This results in the antibacterial activity of the compound.

Comparison with Similar Compounds

Similar compounds include other nitrofuran derivatives such as nitrofurantoin and nifurtimox. Compared to these compounds, 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide has a unique structure that may confer different biological activities and chemical reactivity . Its specific applications and properties make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-2-4-10(5-3-9)13(17)15-14-8-11-6-7-12(20-11)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMMBGEXQTCRJ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Reactant of Route 2
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4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

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